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Compound of Interest

Compound Name:
1-(Phenylsulfonyl)-2-indoleboronic

acid

CAS No.: 342404-46-0

Cat. No.: B1351035

Get Quote

1-(Phenylsulfonyl)-2-indoleboronic acid is a stable, solid organic compound. The presence

of the electron-withdrawing phenylsulfonyl group on the indole nitrogen is crucial. It facilitates

the deprotonation at the C2 position, a necessary step for the introduction of the boronic acid

group, and modulates the electronic properties of the indole ring system for subsequent

reactions.

Table 1: Physicochemical and Spectroscopic Data
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Property Value Source

CAS Number 342404-46-0 [1][2]

Molecular Formula C₁₄H₁₂BNO₄S [1][3]

Molecular Weight 301.13 g/mol [1][3]

Appearance Solid

Melting Point 125-130 °C [1][4]

SMILES String
OB(O)c1cc2ccccc2n1S(=O)

(=O)c3ccccc3

| InChI Key | HXWLCYMHOULBJZ-UHFFFAOYSA-N | |

Synthesis and Mechanistic Considerations
The synthesis of indolylboronic acids is a well-established area of organic chemistry, often

leveraging the strategic functionalization of the indole core.[5] The preparation of the 2-

substituted isomer, 1-(Phenylsulfonyl)-2-indoleboronic acid, typically involves a directed

ortho-metalation approach.

Synthetic Rationale and Protocol
The phenylsulfonyl group is not merely a protecting group; it is a potent directing group. Its

electron-withdrawing nature increases the acidity of the proton at the C2 position of the indole

ring. This allows for selective deprotonation using a strong, non-nucleophilic base like n-

butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate is a

powerful nucleophile that can then be quenched with a boron electrophile, such as triisopropyl

borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the

final boronic acid.

Experimental Protocol: Synthesis via Directed ortho-Metalation

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add 1-(Phenylsulfonyl)indole (1.0 equivalent) and anhydrous

tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
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Causality: Anhydrous conditions are critical as organolithium reagents and the resulting

lithiated indole are highly reactive towards water. The low temperature is necessary to

control the exothermicity of the reaction and prevent side reactions.

Deprotonation: Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise to

the stirred solution. Maintain the temperature at -78 °C for 1-2 hours.

Causality: n-BuLi is a strong base that selectively removes the most acidic proton at the

C2 position, directed by the sulfonyl group. A slight excess ensures complete

deprotonation.

Borylation: To the resulting dark solution of the lithiated indole, add triisopropyl borate (1.5

equivalents) dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to

stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

Causality: Triisopropyl borate is the electrophile. The boron atom is attacked by the

nucleophilic C2 carbon of the indole. Using an excess of the borate ester ensures the

reaction goes to completion.

Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of

aqueous hydrochloric acid (1M) until the pH is acidic (~pH 2). Stir vigorously for 1 hour.

Causality: The acidic workup protonates the reaction mixture and hydrolyzes the boronate

ester to the desired boronic acid.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by

recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford 1-
(Phenylsulfonyl)-2-indoleboronic acid as a solid.[6]

Core Application: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling
Boronic acids are indispensable reagents in pharmaceutical synthesis, largely due to their

utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura
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coupling.[7] This reaction forms a carbon-carbon bond between the boronic acid and an

organohalide, providing a powerful method for assembling complex molecular frameworks.[8]

The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a

palladium(0) catalyst. The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the

indole moiety) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters

the cycle.

Pd(0)L₂
Active Catalyst

Oxidative
Addition

Ar-X
(Aryl Halide)

Ar-Pd(II)L₂-X

Transmetalation

Indole-B(OH)₂

[Indole-B(OH)₃]⁻

Base (e.g., K₂CO₃)

Ar-Pd(II)L₂-Indole

Reductive
Elimination

Ar-Indole
(Coupled Product)
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Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Value in Drug Discovery
The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous

natural products and FDA-approved drugs.[5][9] The ability to functionalize this core at specific

positions is paramount for developing new therapeutic agents. 1-(Phenylsulfonyl)-2-
indoleboronic acid provides a direct and reliable route to introduce diverse substituents at the

C2 position, enabling the rapid generation of compound libraries for lead discovery and

optimization. This is particularly relevant in fields like kinase inhibitor development, where

tailored heterocyclic systems are often required for potent and selective activity.[8]
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Caption: Drug discovery workflow utilizing the target building block.
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Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential. Based on available

safety data, 1-(Phenylsulfonyl)-2-indoleboronic acid requires careful management in a

laboratory setting.[3]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[3]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection (goggles conforming to EN166 standard).[3] Use a NIOSH/MSHA or European

Standard EN 136 approved respirator if exposure limits are likely to be exceeded.[3]

Handling: Use in a well-ventilated area, preferably a fume hood.[3] Avoid breathing dust.

Wash hands thoroughly after handling.

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

First Aid:

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists,

seek medical attention.[3]

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical

attention.[3]

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention if symptoms persist.[3]

Conclusion
1-(Phenylsulfonyl)-2-indoleboronic acid is more than a mere chemical intermediate; it is a

strategic tool that empowers chemists to efficiently synthesize complex and biologically

relevant molecules. Its predictable reactivity in Suzuki-Miyaura couplings, coupled with the

importance of the indole scaffold, ensures its continued and expanding role in the discovery of

next-generation therapeutics. This guide has outlined its fundamental properties, synthesis,
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and applications, providing a solid foundation for its use in advanced research and

development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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